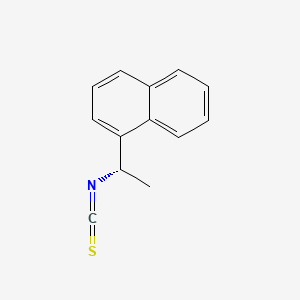

(S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate

Description

BenchChem offers high-quality (S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[(1S)-1-isothiocyanatoethyl]naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NS/c1-10(14-9-15)12-8-4-6-11-5-2-3-7-13(11)12/h2-8,10H,1H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGJWLIIUEIYCSF-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC2=CC=CC=C21)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426819 | |

| Record name | (S)-(+)-1-(1-NAPHTHYL)ETHYL ISOTHIOCYANATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131074-55-0 | |

| Record name | (S)-(+)-1-(1-NAPHTHYL)ETHYL ISOTHIOCYANATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate CAS number 131074-55-0

An In-Depth Technical Guide to (S)-(+)-1-(1-Naphthyl)ethyl Isothiocyanate (CAS: 131074-55-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Chirality and a Powerful Solution

In the fields of pharmaceutical development and chemical synthesis, the chirality of a molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral compound, can exhibit vastly different pharmacological and toxicological profiles.[1] The notorious case of thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen, serves as a stark reminder of this principle.[2] Consequently, the ability to accurately separate and quantify the enantiomers of a chiral molecule—a process known as enantiomeric resolution—is a fundamental requirement in modern drug development and quality control.[3][4]

(S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate, often abbreviated as (S)-NEITC, is a highly effective chiral derivatizing agent (CDA) designed to address this analytical challenge.[5] Its primary function is to react with a racemic mixture of chiral compounds, such as primary or secondary amines, converting the enantiomers into a pair of diastereomers.[6][7] Unlike enantiomers, which possess identical physical properties, diastereomers have distinct characteristics, allowing for their separation and quantification using standard achiral chromatographic techniques like High-Performance Liquid Chromatography (HPLC).[3][8][9] This guide provides a comprehensive overview of the properties, mechanism, application, and handling of (S)-NEITC as a vital tool for chiral analysis.

Physicochemical Properties

(S)-NEITC is a stable and reliable reagent for laboratory use. Its key properties are summarized below.

| Property | Value | Source |

| CAS Number | 131074-55-0 | [10][11][12] |

| Molecular Formula | C₁₃H₁₁NS | [10][13] |

| Molecular Weight | 213.30 g/mol | [10][13] |

| Appearance | Off-white to yellow solid | [14] |

| Purity | Typically ≥95-97% | [12] |

| Density | ~1.154 g/cm³ | [13] |

Mechanism of Action: The Conversion to Separable Diastereomers

The utility of (S)-NEITC is rooted in a straightforward chemical reaction. The isothiocyanate functional group (-N=C=S) is highly reactive towards nucleophiles, particularly the lone pair of electrons on the nitrogen atom of primary and secondary amines.

The process unfolds as follows:

-

Nucleophilic Attack: The chiral amine analyte attacks the electrophilic carbon atom of the isothiocyanate group in (S)-NEITC.

-

Formation of Thioureas: This reaction forms a stable covalent bond, resulting in a thiourea derivative.

-

Creation of Diastereomers: Because the derivatizing agent, (S)-NEITC, is itself enantiomerically pure (containing only the 'S' stereocenter), its reaction with a racemic mixture of a chiral amine (containing both 'R' and 'S' enantiomers) produces a pair of diastereomers: (S,R)-thiourea and (S,S)-thiourea.

These newly formed diastereomers have different three-dimensional structures, which leads to different physical properties, including polarity, solubility, and interaction with a stationary phase in a chromatography column. This difference is the key that unlocks their separation.[6]

Caption: Reaction of (S)-NEITC with a racemic amine to form diastereomers.

Core Application: Enantiomeric Resolution via HPLC

The most common application of (S)-NEITC is the determination of the enantiomeric excess (e.e.) or optical purity of chiral primary and secondary amines using reverse-phase HPLC with UV detection.[5] The naphthyl group in the reagent acts as a strong chromophore, ensuring high sensitivity for UV detection.[6]

Analytical Workflow

A typical analytical workflow is a systematic process designed to ensure accuracy and reproducibility. It involves derivatization of the sample, chromatographic separation of the resulting diastereomers, and data analysis to determine the ratio of the original enantiomers.

Caption: Standard workflow for chiral amine analysis using (S)-NEITC.

Detailed Experimental Protocol: HPLC Analysis of a Chiral Amine

This protocol provides a robust, field-proven methodology for the derivatization and analysis of a generic chiral primary amine.

I. Materials and Reagents:

-

(S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate ((S)-NEITC)

-

Chiral amine sample

-

HPLC-grade Acetonitrile (ACN)

-

HPLC-grade Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA)

-

Pyridine or Triethylamine (TEA) as a catalyst

-

Quenching reagent: e.g., a simple primary amine like methylamine or ethanolamine solution.[15]

-

Volumetric flasks, pipettes, and autosampler vials

II. Derivatization Procedure:

-

Sample Preparation: Accurately weigh and dissolve the chiral amine sample in acetonitrile to a known concentration (e.g., 1 mg/mL).

-

Reagent Preparation: Prepare a solution of (S)-NEITC in acetonitrile. A slight molar excess (e.g., 1.2 to 1.5 equivalents relative to the amine) is recommended to drive the reaction to completion.

-

Reaction: In a clean vial, combine the amine solution with the (S)-NEITC solution. Add a small amount of catalyst (e.g., 1-2 µL of pyridine).

-

Causality Note: The basic catalyst deprotonates the amine, increasing its nucleophilicity and accelerating the reaction with the isothiocyanate.

-

-

Incubation: Cap the vial tightly and incubate the reaction mixture at a controlled temperature (e.g., 60 °C) for a set time (e.g., 30-60 minutes). The optimal time and temperature may need to be determined empirically for specific analytes.

-

Quenching: After incubation, cool the sample to room temperature. Add a small amount of the quenching reagent to react with any remaining (S)-NEITC.

-

Trustworthiness Note: This step is critical. Quenching the excess derivatizing agent prevents it from appearing as a large, late-eluting peak in the chromatogram, which could interfere with the analysis of subsequent samples.[15]

-

-

Dilution: Dilute the final reaction mixture with the mobile phase to a suitable concentration for HPLC injection (e.g., 10-50 µg/mL).

III. HPLC Analysis:

-

The following parameters provide a good starting point for method development.

| Parameter | Example Value |

| HPLC System | Standard HPLC or UHPLC with UV Detector |

| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detection | UV at 230 nm or 280 nm[15][16] |

| Injection Vol. | 10 µL |

IV. Data Interpretation:

-

The resulting chromatogram should show two well-resolved peaks corresponding to the two diastereomers.

-

The enantiomeric excess (% e.e.) is calculated from the peak areas (A1 and A2) of the two diastereomers: % e.e. = |(A1 - A2) / (A1 + A2)| x 100

Synthesis Overview

(S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate is typically synthesized from its corresponding chiral amine precursor, (S)-(-)-1-(1-Naphthyl)ethylamine, which is commercially available. While several methods exist for creating the isothiocyanate functional group[17][18], a common laboratory approach involves the reaction of the amine with thiophosgene or a related reagent under controlled conditions. The stereochemical integrity of the chiral center is preserved throughout this conversion.

Safety and Handling

As a reactive chemical, proper handling of (S)-NEITC is essential. The related achiral compound, 1-Naphthyl isothiocyanate, is classified as toxic and an irritant.[14][19][20][21]

-

Hazard Classification: This compound is classified as a Dangerous Good for transport and may be subject to additional shipping charges.[10]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling the solid or its solutions.

-

Handling: Handle in a well-ventilated area or a chemical fume hood.[22] Avoid breathing dust. Wash hands thoroughly after handling.[19]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and incompatible substances such as strong acids, bases, and alcohols.[22] Storage under an inert atmosphere (e.g., argon) is recommended for long-term stability.

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations.

Conclusion

(S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate is an indispensable reagent for scientists engaged in chiral analysis. Its reliable reactivity, the stability of its derivatives, and the strong UV chromophore it imparts make it an excellent choice for the enantiomeric resolution of chiral amines and related compounds via HPLC. By converting an inseparable pair of enantiomers into a readily separable pair of diastereomers, (S)-NEITC provides a robust and validated pathway to obtaining critical data on the optical purity of pharmaceutical ingredients and other chiral molecules.

References

-

CAS NO. 131074-55-0 | Naphthalene, 1-[(1S)-1... - Arctom. Arctom. [Link]

-

Novel chiral derivatizing isothiocyanate-based agent for the enantiomeric excess determination of amines. PubMed. [Link]

-

Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science (RSC Publishing). [Link]

-

Naphthalene, 1-[(1S)-1-isothiocyanatoethyl]- | 131074-55-0. AA BLOCKS. [Link]

-

SAFETY DATA SHEET - Chem Service. Chem Service. [Link]

-

Material Safety Data Sheet - 1-Naphthyl isothiocyanate, 98%. Cole-Parmer. [Link]

-

Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]

-

α-NAPHTHYL ISOTHIOCYANATE. Organic Syntheses Procedure. [Link]

-

Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Bath. [Link]

-

General procedure for the synthesis of isothiocyanates. The Royal Society of Chemistry. [Link]

-

(S)-1-(1-naphthyl)ethyl isothiocyanate. Stenutz. [Link]

-

1-Naphthyl Isothiocyanate | C11H7NS | CID 11080. PubChem. [Link]

- Process for producing isothiocyanates.

-

Chiral resolution. Wikipedia. [Link]

-

Efficient synthesis of N-(ethylcarbamothioyl)-1-naphthamide: X-ray structure, Hirshfeld surface analysis, DFTs, and molecular modelling investigations as selective inhibitor of alkaline phosphatase. PubMed Central. [Link]

-

Chiral derivatizing agent. Wikipedia. [Link]

-

1 Naphthyl Isothiocyanate - Explore the Science & Experts. ideXlab. [Link]

-

Determination of alpha-naphthylisothiocyanate and metabolites alpha-naphthylamine and alpha-naphthylisocyanate in rat plasma and urine by high-performance liquid chromatography. PubMed. [Link]

-

Recent applications and chiral separation development based on stationary phases in open tubular capillary electrochromatography (2019–2022). National Institutes of Health. [Link]

-

1-(1-Naphthyl)ethyl isothiocyanate - ≧95%. Aladdin Scientific. [Link]

-

(R)-[1-(1Naphthyl)ethyl] Isothiocyanate and (S)-1-Phenylethyl Isothiocyanate. New Chirality Recognizing Reagents for the Determination of Enantiomeric Purity of Chiral Amines by NMR. ResearchGate. [Link]

-

A 19F-Labeled Isothiocyanate Derivatizing Agent for the Chiral Discrimination of Cyclic Secondary Amines. Semantic Scholar. [Link]

-

Chiral Separation Techniques. chemistlibrary. [Link]

-

Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. PubMed. [Link]

-

A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. Semantic Scholar. [Link]

-

Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]playing-with-selectivity-for-optimal-chiral-separation)

Sources

- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Recent applications and chiral separation development based on stationary phases in open tubular capillary electrochromatography (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (R)-(-)-1-(1-Naphthyl)ethyl isothiocyanate | 138617-82-0 | Benchchem [benchchem.com]

- 6. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]

- 7. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02061G [pubs.rsc.org]

- 9. Chiral resolution - Wikipedia [en.wikipedia.org]

- 10. scbt.com [scbt.com]

- 11. arctomsci.com [arctomsci.com]

- 12. Isocyanates & Isothiocyanates - Building Blocks - Products – abcr Gute Chemie [abcr.com]

- 13. (S)-1-(1-naphthyl)ethyl isothiocyanate [stenutz.eu]

- 14. innospk.com [innospk.com]

- 15. 1 Naphthyl Isothiocyanate - Explore the Science & Experts | ideXlab [idexlab.com]

- 16. Fast analysis of 1-naphthyl isothiocyanate (NITC) derivatives of volatile ethanolamines using normal-phase chromatography - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. US3637788A - Process for producing isothiocyanates - Google Patents [patents.google.com]

- 19. cdn.chemservice.com [cdn.chemservice.com]

- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 21. 1-Naphthyl Isothiocyanate | C11H7NS | CID 11080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. fishersci.com [fishersci.com]

Molecular structure of (S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate

An In-depth Technical Guide to the Molecular Structure and Application of (S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate

Abstract

(S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate is a chiral molecule of significant interest in the fields of organic synthesis and analytical chemistry. Its unique stereochemistry, combined with the reactive isothiocyanate functional group, makes it an invaluable tool for the stereochemical analysis of chiral molecules. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and spectroscopic signature. Furthermore, it details the mechanistic basis and provides field-proven protocols for its primary application as a chiral derivatizing agent for the resolution of enantiomers in pharmaceutical and chemical research.

Molecular Structure and Physicochemical Properties

The structure of (S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate is defined by three key components: a bulky, aromatic naphthyl group; a chiral ethyl bridge containing a stereocenter with an (S)-configuration; and a highly reactive isothiocyanate (-N=C=S) functional group. The Cahn-Ingold-Prelog priority of the substituents around the chiral carbon dictates its (S) designation, while the (+) sign indicates that it is dextrorotatory, rotating plane-polarized light to the right.

The bulky naphthyl group provides a significant steric and electronic environment, which is crucial for its function as a chiral derivatizing agent. When this molecule reacts with another chiral analyte, the resulting diastereomers exhibit distinct physical and spectral properties precisely because of the well-defined three-dimensional space occupied by the naphthyl moiety.

Key Physicochemical Data

Quantitative data for the compound are summarized below. These properties are critical for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 131074-55-0 | [1] |

| Molecular Formula | C₁₃H₁₁NS | N/A |

| Molecular Weight | 213.30 g/mol | N/A |

| Appearance | Pale yellow oil or solid | N/A |

| Purity | Typically ≥97% | N/A |

| Chirality | (S)-(+) | [1] |

| Storage | Store at 2-8°C under inert atmosphere | N/A |

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of (S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate. The expected spectral features are derived from its constituent functional groups.

-

Infrared (IR) Spectroscopy: The most prominent feature is a very strong and sharp absorption band between 2000-2200 cm⁻¹, which is characteristic of the asymmetric stretching vibration of the isothiocyanate (-N=C=S) group. Aromatic C-H stretching will appear above 3000 cm⁻¹, and C=C stretching from the naphthyl ring will be present in the 1500-1600 cm⁻¹ region.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The naphthyl ring protons will produce a complex multiplet pattern in the aromatic region (typically δ 7.5-8.2 ppm). The methine proton (-CH) at the chiral center will appear as a quartet, coupled to the methyl protons. The methyl protons (-CH₃) will appear as a doublet, coupled to the methine proton.

-

¹³C NMR: The carbon of the isothiocyanate group is expected in the δ 130-140 ppm range. The numerous distinct signals in the aromatic region (δ 120-135 ppm) confirm the naphthyl structure. Signals for the chiral ethyl group's carbons will also be present.

-

-

Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry would show a molecular ion peak (M⁺) corresponding to the molecular weight. Common fragmentation patterns would include the loss of the isothiocyanate group and cleavage at the benzylic position, yielding a stable naphthyl-containing cation.

Synthesis Pathway and Rationale

The synthesis of chiral isothiocyanates is most commonly achieved from the corresponding chiral primary amine. This ensures the retention of the critical stereochemistry. The most direct precursor for (S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate is (S)-(-)-1-(1-Naphthyl)ethylamine.

The conversion of the amine to the isothiocyanate can be performed using several reagents. While historically thiophosgene was common, its extreme toxicity has led to the adoption of safer alternatives. A preferred modern method involves the use of 1,1'-Thiocarbonyldiimidazole (TCDI). This solid, stable reagent reacts with the primary amine to form a thiocarbonylimidazole intermediate, which then cleanly decomposes to the desired isothiocyanate.[2]

Causality Behind Experimental Choices:

-

Reagent Choice: TCDI is chosen over thiophosgene for safety and ease of handling. It is a solid that can be weighed accurately and does not require the stringent containment protocols of gaseous thiophosgene.[2]

-

Solvent: Dichloromethane (DCM) or a similar aprotic solvent is used because it is non-reactive towards the isothiocyanate product and effectively solubilizes the starting amine and reagent.

-

Purification: An aqueous workup is necessary to remove imidazole byproduct and any unreacted TCDI. Subsequent column chromatography on silica gel is the standard and effective method for isolating the final product to high purity.

Core Application: Chiral Derivatization Agent

The primary utility of (S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate is as a Chiral Derivatizing Agent (CDA).[3] Enantiomers, by definition, have identical physical properties and thus cannot be distinguished by common analytical techniques like standard HPLC or NMR. The core principle of a CDA is to convert a mixture of enantiomers into a mixture of diastereomers.[4] These diastereomers have different physical properties and can be readily separated and quantified.[3][4]

Mechanism of Derivatization

The electrophilic carbon atom of the isothiocyanate group is highly susceptible to nucleophilic attack by primary or secondary amines present in an analyte molecule. This reaction is efficient and high-yielding, forming a stable N,N'-disubstituted thiourea linkage.[5][6]

When the (S)-CDA reacts with a racemic analyte containing both (R) and (S) enantiomers of a chiral amine (Analyte-NH₂), it produces two distinct diastereomers: (S,R)-thiourea and (S,S)-thiourea.

Field-Proven Protocol: HPLC Analysis of a Chiral Amine

This protocol provides a self-validating system for determining the enantiomeric excess (e.e.) of a chiral primary amine using (S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate and reverse-phase HPLC.

Objective: To quantify the enantiomeric composition of a chiral amine analyte.

Materials:

-

(S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate (CDA)

-

Chiral amine analyte (e.g., 1-phenylethylamine as a model)

-

Anhydrous acetonitrile (ACN) or Tetrahydrofuran (THF)

-

Triethylamine (TEA, as a non-nucleophilic base catalyst)

-

HPLC grade ACN and water

-

Trifluoroacetic acid (TFA)

-

C18 Reverse-Phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Step-by-Step Methodology:

-

Analyte Sample Preparation:

-

Accurately prepare a solution of the chiral amine analyte in anhydrous ACN at a concentration of ~1 mg/mL.

-

Rationale: Accurate concentration is key for stoichiometric calculations. Anhydrous solvent prevents hydrolysis of the isothiocyanate.

-

-

Derivatization Reaction:

-

In a 1.5 mL vial, combine 100 µL of the analyte solution with 110 µL of a 1 mg/mL solution of the CDA (a slight molar excess of the CDA).

-

Add 5 µL of TEA to the mixture.

-

Cap the vial tightly and vortex for 10 seconds.

-

Allow the reaction to proceed at room temperature for 30-60 minutes.

-

Rationale: A slight excess of the CDA ensures complete consumption of the analyte. TEA acts as a base to deprotonate any amine salts and catalyze the nucleophilic attack.[7] The reaction is typically rapid and complete at room temperature.[8]

-

-

Sample Quenching & Dilution:

-

After the reaction, add 800 µL of ACN/Water (50:50) to the vial to quench the reaction and dilute the sample for injection.

-

Rationale: Quenching with a protic solvent stops the reaction by consuming any remaining CDA. Dilution brings the sample into the linear dynamic range of the HPLC detector.

-

-

HPLC Analysis:

-

Column: C18 Reverse-Phase (4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% ACN with 0.1% TFA

-

Gradient: Start at 40% B, ramp to 90% B over 15 minutes. Hold for 2 minutes. Return to initial conditions and equilibrate for 5 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 280 nm (wavelength for the naphthyl chromophore)

-

Injection Volume: 10 µL

-

Rationale: A C18 column provides excellent separation for the nonpolar diastereomeric thioureas. The gradient elution is necessary to separate the products effectively. The naphthyl group provides a strong UV chromophore, enabling sensitive detection.[9]

-

-

Data Interpretation & Validation:

-

Expected Outcome: The chromatogram should show two well-resolved peaks corresponding to the (S,R) and (S,S) diastereomers.

-

Validation: To confirm peak identity, run a control reaction using an enantiomerically pure sample of the analyte (if available). For instance, reacting the (S)-CDA with pure (R)-amine should yield only one of the two diastereomer peaks.

-

Quantification: The enantiomeric excess (e.e.) is calculated from the integrated peak areas (Area1 and Area2) of the two diastereomers: e.e. (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100

-

Safety and Handling

Isothiocyanates are lachrymators and skin irritants. (S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. It is sensitive to moisture and should be stored under an inert gas (e.g., argon or nitrogen) in a tightly sealed container in a refrigerator.

Conclusion

(S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate is a powerful and versatile reagent for stereochemical analysis. Its well-defined molecular structure, characterized by the bulky naphthyl group and a single stereocenter, allows it to function as a highly effective chiral derivatizing agent. The robust and high-yield reaction with amines to form diastereomeric thioureas enables their separation and quantification by standard chromatographic techniques. The protocols and principles outlined in this guide provide researchers and drug development professionals with a solid foundation for leveraging this molecule to solve complex challenges in chiral analysis.

References

-

Gesher A. (n.d.). Exploring 1-Naphthyl Isothiocyanate: Properties, Applications, and Manufacturing. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Naphthyl isothiocyanate. Retrieved from [Link]

-

PubChem. (n.d.). 1-Naphthyl Isothiocyanate. Retrieved from [Link]

-

LCGC International. (n.d.). Application Notes: Chiral. Retrieved from [Link]

-

Organic Syntheses. (n.d.). α-NAPHTHYL ISOTHIOCYANATE. Retrieved from [Link]

-

Obare, S. O. (2010). Synthesis of Isothiocyanates: An Update. National Institutes of Health. Retrieved from [Link]

-

Grokipedia. (n.d.). Chiral derivatizing agent. Retrieved from [Link]

-

NIST. (n.d.). Naphthalene, 1-isothiocyanato-. Retrieved from [Link]

- Google Patents. (n.d.). Process for producing isothiocyanates.

-

ACS Publications. (2025). A 19F-Labeled Isothiocyanate Derivatizing Agent for the Chiral Discrimination of Cyclic Secondary Amines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Retrieved from [Link]

- Subramanian, G. (Ed.). (1994).

-

Royal Society of Chemistry. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. Retrieved from [Link]

-

Royal Society of Chemistry. (2011). Naphthylthiourea-Modified Permethylcyclodextrin as a Highly Sensitive and Selective Turn-On Fluorescent Chemosensor for Hg2+ in Water and Living Cells - Supporting Information. Retrieved from [Link]

-

PubMed. (2025). A 19F-Labeled Isothiocyanate Derivatizing Agent for the Chiral Discrimination of Cyclic Secondary Amines. Retrieved from [Link]

-

Törnqvist, M., et al. (2014). LC/MS/MS Analysis of N-Terminal Protein Adducts with Improved Sensitivity: A Comparison of Selected Edman Isothiocyanate Reagents. National Institutes of Health. Retrieved from [Link]

-

National Institutes of Health. (2022). Recent applications and chiral separation development based on stationary phases in open tubular capillary electrochromatography (2019–2022). Retrieved from [Link]

-

ACS Publications. (2017). Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3. Retrieved from [Link]

-

University of Calgary. (n.d.). Spectra Problem #7 Solution. Retrieved from [Link]

-

Friščić, T., & James, S. L. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. PubMed Central. Retrieved from [Link]

-

Wikipedia. (n.d.). Chiral derivatizing agent. Retrieved from [Link]

-

Ares, A. M., et al. (2022). Chiral and Achiral Separation of Ten Flavanones Using Supercritical Fluid Chromatography. University of Valladolid. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of thioureas from isothiocyanates and amines or ammonia. Retrieved from [Link]

-

ACS Publications. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). General procedure for the synthesis of isothiocyanates. Retrieved from [Link]

-

Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Retrieved from [Link]

-

FooDB. (2010). Showing Compound Methyl isothiocyanate (FDB012372). Retrieved from [Link]

-

Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. rsc.org [rsc.org]

- 3. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Thiourea synthesis by thioacylation [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10436A [pubs.rsc.org]

- 8. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemistlibrary.wordpress.com [chemistlibrary.wordpress.com]

An In-depth Technical Guide to the Spectroscopic Characterization of (S)-(+)-1-(1-Naphthyl)ethyl Isothiocyanate

This guide provides a comprehensive technical overview of the spectroscopic data for (S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate, a crucial chiral reagent in synthetic and analytical chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—offering not just data, but a field-proven perspective on experimental design, data interpretation, and quality control. The methodologies and interpretations presented herein are grounded in established chemical principles to ensure scientific integrity and practical applicability.

Introduction: The Significance of a Chiral Probe

(S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate (CAS No. 131074-55-0) is a chiral isothiocyanate of significant interest in stereochemistry.[1] Its molecular formula is C₁₃H₁₁NS with a molecular weight of 213.30 g/mol .[1] The primary utility of this and similar chiral isothiocyanates lies in their application as chiral derivatizing agents (CDAs).[2][3] In NMR spectroscopy, CDAs are used to convert a mixture of enantiomers (e.g., of a chiral amine or alcohol) into a mixture of diastereomers. These newly formed diastereomers have distinct NMR spectra, allowing for the quantification of the original enantiomeric excess (ee).[2][4]

The choice of the 1-naphthyl group is deliberate; its large, aromatic ring system induces significant anisotropic effects in the NMR spectrum, leading to better spectral dispersion for the resulting diastereomers.[5][6] Therefore, a thorough understanding of the spectroscopic signature of the parent isothiocyanate is paramount for any researcher utilizing it as a CDA. This guide provides the foundational spectroscopic data and the logic behind its acquisition and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution.[7] For (S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate, ¹H and ¹³C NMR provide a complete map of the carbon-hydrogen framework, confirming the identity and purity of the compound.

Rationale for NMR Experimental Design

The goal of the NMR analysis is twofold: to confirm the structural integrity of the molecule and to establish a baseline spectrum for a pure sample. A standard ¹H NMR experiment provides information on the number of different types of protons, their electronic environment (chemical shift), and their connectivity to neighboring protons (spin-spin coupling).[8] A ¹³C NMR spectrum, typically acquired with broadband proton decoupling, reveals the number of unique carbon environments in the molecule.[8][9]

Deuterated chloroform (CDCl₃) is chosen as the solvent due to its excellent ability to dissolve a wide range of organic compounds and its relatively inert nature.[10] Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts to 0 ppm.[11]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of (S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal reference.

-

Transfer: Filter the solution into a 5 mm NMR tube.

-

Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) is required. A greater number of scans is necessary due to the low natural abundance of ¹³C.

Predicted NMR Spectroscopic Data

Table 1: Predicted ¹H and ¹³C NMR Data for (S)-(+)-1-(1-Naphthyl)ethyl Isothiocyanate in CDCl₃

| ¹H NMR Data | ¹³C NMR Data | |||

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Chemical Shift (δ, ppm) | Assignment |

| ~8.10 | d | Naphthyl-H | ~145.0 | Naphthyl-C (quaternary) |

| ~7.90 | d | Naphthyl-H | ~134.0 | Naphthyl-C (quaternary) |

| ~7.85 | d | Naphthyl-H | ~131.5 | N=C =S |

| ~7.60 - 7.40 | m (4H) | Naphthyl-H | ~130.0 | Naphthyl-CH |

| ~5.40 | q | CH-NCS | ~129.0 | Naphthyl-CH |

| ~1.85 | d | CH₃ | ~127.0 | Naphthyl-CH |

| ~126.5 | Naphthyl-CH | |||

| ~125.5 | Naphthyl-CH | |||

| ~125.0 | Naphthyl-CH | |||

| ~123.0 | Naphthyl-CH | |||

| ~55.0 | C H-NCS | |||

| ~22.0 | C H₃ |

Interpretation of NMR Spectra

-

¹H NMR: The aromatic region (7.40-8.10 ppm) is complex, showing signals for the seven protons of the naphthyl group. The downfield shifts are characteristic of aromatic protons. The key signals for the ethyl fragment are the quartet at ~5.40 ppm and the doublet at ~1.85 ppm. The quartet arises from the methine proton (CH-NCS) being split by the three protons of the adjacent methyl group. Conversely, the methyl protons are split into a doublet by the single methine proton. The integration of these signals would confirm the proton count for each group.

-

¹³C NMR: The spectrum will show 13 distinct carbon signals. The signal for the isothiocyanate carbon (N=C =S) is expected around 131.5 ppm. The ten signals for the naphthyl group will appear in the aromatic region (~123-145 ppm). The two aliphatic carbons, the methine (C H-NCS) and the methyl (C H₃), will appear upfield at approximately 55.0 ppm and 22.0 ppm, respectively.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[13][14]

Rationale for IR Experimental Design

The primary purpose of IR analysis is to confirm the presence of the characteristic isothiocyanate (-N=C=S) functional group. This group exhibits a very strong and sharp absorption band that is easily identifiable.[7] Additionally, the spectrum will confirm the presence of aromatic and aliphatic C-H bonds. The KBr pellet method is a common and reliable technique for analyzing solid organic compounds.[15]

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

-

Preparation: Thoroughly grind 1-2 mg of the sample with ~200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

-

Pellet Pressing: Transfer the fine powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Background Scan: Place the empty pellet holder in the FTIR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Place the KBr pellet containing the sample into the holder and acquire the spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum in the range of 4000-400 cm⁻¹.[16]

Sources

- 1. scbt.com [scbt.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Novel chiral derivatizing isothiocyanate-based agent for the enantiomeric excess determination of amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isohexide-Based Tunable Chiral Platforms as Amide- and Thiourea-Chiral Solvating Agents for the NMR Enantiodiscrimination of Derivatized Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. arpi.unipi.it [arpi.unipi.it]

- 6. Chiral derivatives of 2-(1-naphthyl)-2-phenylacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NMR Spectroscopy [www2.chemistry.msu.edu]

- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. moorparkcollege.edu [moorparkcollege.edu]

- 11. Naturally Derived Phenethyl Isothiocyanate Modulates Induction of Oxidative Stress via Its N-Acetylated Cysteine Conjugated form in Malignant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1-Naphthyl isothiocyanate(551-06-4) 1H NMR [m.chemicalbook.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. web.mit.edu [web.mit.edu]

- 15. mse.washington.edu [mse.washington.edu]

- 16. FT-IR and GC-MS analyses of potential bioactive compounds of cow urine and its antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Critical Role of a Chiral Derivatizing Agent

An In-Depth Technical Guide to the Purity and Assay of (S)-(+)-1-(1-Naphthyl)ethyl Isothiocyanate

(S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate (S-NEIT) is a highly valuable chiral derivatizing agent (CDA) extensively used in analytical and organic chemistry. Its primary function is to react with chiral primary and secondary amines, alcohols, and other nucleophiles to form diastereomeric thiourea or thiocarbamate derivatives.[1][2][3] These diastereomers, unlike the original enantiomers, possess different physical properties and can be readily separated and quantified using standard chromatographic techniques like High-Performance Liquid Chromatography (HPLC).[3][4] The utility of S-NEIT as a CDA is therefore paramount in determining the enantiomeric excess (e.e.) and optical purity of a wide range of chiral molecules, which is a critical step in pharmaceutical development and stereoselective synthesis.[1][4]

Given its role as an analytical standard and reagent, the chemical and, most importantly, the enantiomeric purity of S-NEIT itself must be rigorously established. The presence of its corresponding (R)-enantiomer or other chemical impurities can lead to significant errors in the quantification of target chiral molecules, compromising experimental results. This guide provides a comprehensive overview of the essential methodologies for the purification and detailed analysis of (S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate, designed for researchers and scientists in drug development and chemical analysis.

Section 1: Synthesis and Purification Landscape

A robust analytical assessment begins with an understanding of the compound's origins and the potential impurities that may arise.

Synthetic Pathways and Potential Impurities

S-NEIT is typically synthesized from its corresponding chiral amine precursor, (S)-(+)-1-(1-Naphthyl)ethylamine. Common synthetic routes involve reaction with thiophosgene or, more recently, greener one-pot methods using carbon disulfide (CS₂) under aqueous conditions.[2][5][6]

Regardless of the method, several potential impurities can be introduced:

-

Enantiomeric Impurity: The (R)-(-)-1-(1-Naphthyl)ethyl isothiocyanate is the most critical impurity, which can arise from an incomplete enantiomeric purity of the starting amine or racemization during synthesis.

-

Starting Material: Residual, unreacted (S)-(+)-1-(1-Naphthyl)ethylamine.

-

Byproducts: Symmetrical di-(1-naphthyl)thiourea can form as a byproduct.[7] The isothiocyanate group is also susceptible to hydrolysis if moisture is present, leading to the formation of the corresponding amine and other degradation products.

-

Solvent Residues: Residual solvents from the reaction and purification steps (e.g., dichloromethane, ethyl acetate, hexane).

Purification Strategy: Column Chromatography

The primary method for purifying the crude product is column chromatography on silica gel. The choice of eluent system is critical for effectively separating the desired isothiocyanate from polar impurities like the starting amine and thiourea byproducts.

Experimental Protocol: Silica Gel Column Chromatography

-

Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the crude S-NEIT product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and carefully load it onto the top of the silica bed.

-

Elution: Begin elution with a non-polar mobile phase, such as a mixture of cyclohexane/ethyl acetate (e.g., 50:1 v/v).[8] The polarity of the mobile phase can be gradually increased if necessary to elute the product.

-

Fraction Collection: Collect fractions and monitor them by Thin-Layer Chromatography (TLC) with UV visualization to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified (S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate.

Section 2: Comprehensive Assay and Purity Determination

A multi-faceted analytical approach is required to fully characterize the purity of S-NEIT. This involves a combination of chromatographic and spectroscopic techniques to assess both chemical and enantiomeric purity.

Workflow for Purity and Assay Determination

The following diagram outlines a comprehensive workflow for the complete analysis of S-NEIT.

Caption: Comprehensive workflow for the synthesis, purification, and analysis of S-NEIT.

Chemical Purity Assessment

This step quantifies the percentage of S-NEIT relative to any non-enantiomeric impurities.

A. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse method for determining the chemical purity of organic compounds.[9][10] It separates compounds based on their hydrophobicity.

Experimental Protocol: RP-HPLC for Chemical Purity

-

System Preparation: Use a standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically employed.

-

Mobile Phase: A gradient elution using water (A) and acetonitrile (B), both often containing 0.1% trifluoroacetic acid (TFA) or formic acid, is effective.

-

Example Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 280 nm, where the naphthyl chromophore exhibits strong absorbance.[11]

-

Sample Preparation: Prepare a sample solution of S-NEIT in acetonitrile at a concentration of approximately 1 mg/mL.

-

Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for unambiguous structure confirmation and detection of impurities.[12]

-

¹H NMR: Provides information on the number and environment of protons. The spectrum of S-NEIT will show characteristic signals for the aromatic protons of the naphthyl group (typically between 7.4-8.2 ppm), the methine proton of the ethyl group (a quartet), and the methyl protons (a doublet).

-

¹³C NMR: Confirms the carbon skeleton of the molecule. The isothiocyanate carbon (-N=C=S) has a characteristic chemical shift in the 130-140 ppm range.

-

Quantitative NMR (qNMR): By adding a certified internal standard with a known concentration, the absolute purity of the S-NEIT sample can be determined with high accuracy.

Enantiomeric Purity and Enantiomeric Excess (e.e.)

This is the most critical assay for a chiral reagent. The goal is to separate and quantify the (S)-(+) and (R)-(-) enantiomers.

A. Chiral High-Performance Liquid Chromatography (Direct Method)

Chiral HPLC is the gold standard for determining enantiomeric excess. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

| Parameter | Typical Conditions | Rationale |

| Technique | Chiral HPLC | Direct separation of enantiomers for accurate quantification. |

| Column | Polysaccharide-based CSP (e.g., Chiralcel OD-H, Chiralpak AD-H) | These phases offer broad enantioselectivity for a wide range of compounds. |

| Mobile Phase | Normal Phase: Hexane/Isopropanol (e.g., 90:10 v/v) | Normal phase conditions often provide better resolution for this class of compounds on polysaccharide CSPs. |

| Flow Rate | 0.5 - 1.0 mL/min | Standard flow rate to ensure good separation efficiency without excessive pressure. |

| Detection | UV at 280 nm | The naphthyl group provides a strong chromophore for sensitive detection. |

| Temperature | Ambient or controlled (e.g., 25 °C) | Temperature control ensures reproducible retention times. |

Calculation of Enantiomeric Excess (e.e.): The e.e. is calculated from the integrated peak areas of the two enantiomers:

e.e. (%) = ([Area of S-enantiomer - Area of R-enantiomer] / [Area of S-enantiomer + Area of R-enantiomer]) x 100

B. NMR Spectroscopy with a Chiral Amine (Indirect Method)

An alternative, indirect method involves reacting the S-NEIT sample with an enantiomerically pure chiral amine to form a mixture of diastereomeric thioureas.[2] These diastereomers can then be distinguished by high-resolution NMR.

Sources

- 1. Novel chiral derivatizing isothiocyanate-based agent for the enantiomeric excess determination of amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. academic.oup.com [academic.oup.com]

- 3. scilit.com [scilit.com]

- 4. heraldopenaccess.us [heraldopenaccess.us]

- 5. Na2S2O8-mediated efficient synthesis of isothiocyanates from primary amines in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. rsc.org [rsc.org]

- 9. Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables | MDPI [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. appslab.thermofisher.com [appslab.thermofisher.com]

- 12. Novel chiral derivatizing isothiocyanate-based agent for the enantiomeric excess determination of amines - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling and Application of (S)-(+)-1-(1-Naphthyl)ethyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the health and safety considerations, handling protocols, and core applications of (S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate. As a potent chiral derivatizing agent, its effective use is predicated on a thorough understanding of its chemical nature and associated hazards. This document is intended to equip laboratory personnel with the necessary knowledge to work with this reagent safely and effectively.

Chemical Identity and Physicochemical Properties

(S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate is a chiral organic compound valued in analytical chemistry for its ability to react with primary and secondary amines to form diastereomeric thioureas. This reaction is fundamental to the enantiomeric separation and quantification of chiral compounds by chromatography.

| Property | Value | Source |

| CAS Number | 131074-55-0 | [1] |

| Molecular Formula | C₁₃H₁₁NS | [1] |

| Molecular Weight | 213.30 g/mol | [1] |

| Appearance | Yellow Liquid | [2] |

| Synonyms | 1-[(1S)-1-isothiocyanatoethyl]-Naphthalene | [3] |

GHS Hazard Identification and Classification

(S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate is classified as a hazardous substance requiring stringent safety measures. The Globally Harmonized System (GHS) classification, as provided by supplier safety data sheets, is summarized below. The primary dangers are its corrosive nature and acute toxicity.[2]

Signal Word: Danger [2]

Pictograms:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | Category 1C | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Irritation | Category 1 | H314: Causes severe skin burns and eye damage |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

Source: Thermo Fisher Scientific SDS[2]

The causality for this classification lies in the high reactivity of the isothiocyanate functional group (-N=C=S). This group readily reacts with nucleophiles, including water, amines, and thiols present in biological tissues. Upon contact with skin or eyes, it can rapidly cause chemical burns. Inhalation of its vapors can irritate and damage the respiratory tract, and ingestion or significant dermal absorption can lead to systemic toxicity.[2]

Safe Handling and Storage Protocols

A self-validating system of protocols is essential to mitigate the risks associated with this reagent. The following steps are mandatory for any personnel handling (S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate.

Engineering Controls and Personal Protective Equipment (PPE)

The primary line of defense is to minimize exposure through engineering controls.

-

Fume Hood: All handling of the reagent, including weighing, aliquoting, and reaction setup, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[2]

-

Safety Shower & Eyewash: An operational and easily accessible safety shower and eyewash station are critical in the immediate vicinity of the work area.[4]

Secondary defense relies on an appropriate barrier through PPE:

-

Gloves: Wear nitrile or neoprene gloves. Double-gloving is recommended. Always inspect gloves for integrity before use and wash hands thoroughly after removal.[2]

-

Eye Protection: Chemical safety goggles and a full-face shield are required to protect against splashes.[2]

-

Lab Coat: A flame-resistant lab coat must be worn and kept fully buttoned.

Storage Requirements

Proper storage is crucial for maintaining the reagent's integrity and ensuring safety.

-

Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2] The material should be stored under refrigeration.[2]

-

Incompatibilities: Store away from incompatible materials such as acids, water, strong oxidizing agents, strong bases, alcohols, and amines to prevent hazardous reactions.[4]

-

Designated Area: Store in a designated corrosives area.[2]

Emergency Procedures

Immediate and correct response to an exposure or spill is critical. The following decision-making workflow should be understood by all users.

Caption: Decision workflow for emergency incidents.

First-Aid Measures Explained:

-

Skin/Eye Contact: Immediate and prolonged flushing with water for at least 15 minutes is vital to dilute and remove the corrosive chemical.[2] Prompt medical attention is necessary as burns may be severe.[2]

-

Inhalation: Removing the individual to fresh air is the first step. If breathing has stopped, artificial respiration should be administered, but mouth-to-mouth should be avoided.[4]

-

Ingestion: Do NOT induce vomiting, as this can cause further damage to the esophagus. Rinse the mouth and seek immediate medical attention.[2]

Application Spotlight: Derivatization for Chiral HPLC

(S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate is a premier chiral derivatizing agent (CDA). It reacts with chiral primary or secondary amines to form stable diastereomeric thioureas. These diastereomers have different physicochemical properties and can be separated on standard, achiral HPLC columns.

General Derivatization Protocol

This protocol provides a general framework. Optimization of stoichiometry, reaction time, and temperature may be required for specific analytes.

-

Analyte Preparation: Accurately weigh and dissolve the racemic amine analyte in an anhydrous, aprotic solvent (e.g., acetonitrile, dichloromethane).

-

Reagent Preparation: Prepare a solution of (S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate in the same solvent. A slight molar excess (e.g., 1.1 to 1.5 equivalents) is typically used.

-

Reaction: Add the CDA solution to the analyte solution. If the amine is available as a salt, a non-nucleophilic base (e.g., triethylamine, DIEA) must be added to liberate the free amine.

-

Incubation: Gently mix and allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated, 40-60°C). Monitor the reaction by TLC or a pilot HPLC injection to determine completion.

-

Quenching (Optional): If a large excess of the CDA is used, it can be quenched by adding a small amount of a primary amine (e.g., methylamine) to prevent interference with the chromatogram.

-

Analysis: Dilute the final reaction mixture to an appropriate concentration and inject it into the HPLC system equipped with a standard reversed-phase column (e.g., C18).

Caption: Experimental workflow for chiral amine derivatization.

Disposal Considerations

Chemical waste must be handled as hazardous. Dispose of contents and container in accordance with local, regional, and national regulations.[5] Do not dispose of down the drain. Collect waste in a designated, properly labeled, and sealed container.

References

-

1-((1S)-1-isocyanatoethyl)naphthalene. PubChem, National Center for Biotechnology Information. [Link]

-

(S)-()-1-(1-Naphthyl)ethyl isothiocyanate. MySkinRecipes. [Link]

-

1-Naphthyl Isothiocyanate. PubChem, National Center for Biotechnology Information. [Link]

-

SAFETY DATA SHEET - 1-Naphthyl isothiocyanate. Chem Service. [Link]

-

Material Safety Data Sheet - 1-Naphthyl isothiocyanate, 98%. Cole-Parmer. [Link]

-

1-Naphthyl isothiocyanate. Wikipedia. [Link]

Sources

The Pivotal Role of (S)-(+)-1-(1-Naphthyl)ethyl Isothiocyanate in Modern Chiral Chemistry

An In-Depth Technical Guide

Abstract

In the landscape of stereochemistry, particularly within pharmaceutical and materials science, the accurate determination of enantiomeric purity is paramount. (S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate (S-NEIT) has emerged as a superior chiral derivatizing agent (CDA) for this purpose. Its unique combination of a stereochemically defined center, a reactive isothiocyanate group, and a bulky naphthyl moiety makes it an indispensable tool for the resolution of chiral amines and related compounds. This guide provides an in-depth exploration of S-NEIT, detailing its synthesis, mechanism of action, and field-proven applications in both Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). We will present validated experimental protocols, discuss the underlying chemical principles, and offer expert insights into its advantages and limitations, providing researchers and drug development professionals with a comprehensive resource for leveraging this powerful reagent.

Introduction: The Challenge of Chirality

Chirality is a fundamental property of molecules that has profound implications in pharmacology, as the physiological effects of two enantiomers (non-superimposable mirror images) of a drug can differ dramatically. One enantiomer may be therapeutically active, while the other could be inactive or even toxic. Consequently, regulatory bodies worldwide mandate stringent control over the stereochemical purity of chiral drug substances.

The primary challenge lies in quantifying the ratio of enantiomers in a sample, a measure known as enantiomeric excess (e.e.). Since enantiomers possess identical physical properties in an achiral environment, their direct separation or differentiation is impossible. The solution is to introduce another chiral molecule—a chiral derivatizing agent—to convert the pair of enantiomers into a pair of diastereomers.[1] Diastereomers, unlike enantiomers, have distinct physical properties and can be readily distinguished and quantified using standard analytical techniques like NMR and HPLC.[2][3]

(S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate (S-NEIT) is a preeminent CDA valued for its high reactivity with nucleophiles like primary and secondary amines, forming stable thiourea derivatives.[3][4][5] Its stability, even in protic solvents, offers a significant advantage over more moisture-sensitive reagents like isocyanates.[4]

Physicochemical Properties & Synthesis

Understanding the fundamental characteristics of S-NEIT is crucial for its effective application.

Core Properties

| Property | Value | Reference(s) |

| IUPAC Name | (1S)-1-(1-Naphthyl)ethyl isothiocyanate | [6] |

| CAS Number | 131074-55-0 | [7] |

| Molecular Formula | C₁₃H₁₁NS | [7] |

| Molecular Weight | 213.30 g/mol | [7] |

| Appearance | Solid | N/A |

| SMILES | CC([C]1=CC=CC2=CC=CC=C21)N=C=S | [6] |

| InChI Key | PGJWLIIUEIYCSF-JTQLQIEISA-N | [6] |

Synthesis Pathway

S-NEIT is reliably synthesized from its corresponding chiral amine precursor, (S)-1-(1-naphthyl)ethylamine, without racemization. The most common and effective method involves the reaction of the amine with thiophosgene in the presence of a base.[4]

-

Rationale: The primary amine acts as a nucleophile, attacking the electrophilic carbon of thiophosgene. Subsequent elimination steps, facilitated by a base (e.g., triethylamine) to scavenge the HCl byproduct, lead to the formation of the isothiocyanate group. The process is robust and preserves the stereochemical integrity of the chiral center. While other methods for isothiocyanate synthesis exist, such as the decomposition of dithiocarbamate salts, the thiophosgene route is highly efficient for this specific substrate.[4][8]

Caption: Synthesis of S-NEIT from its amine precursor.

Mechanism of Action: Creating Distinguishable Diastereomers

The efficacy of S-NEIT hinges on its reaction with a racemic or enantiomerically enriched analyte (e.g., a chiral amine) to form a pair of diastereomeric thioureas.

-

Reaction: The nucleophilic amine group of the analyte attacks the central carbon of the electrophilic isothiocyanate group (-N=C=S) of S-NEIT. This addition reaction is typically rapid, quantitative, and proceeds under mild conditions at room temperature.[3][4]

If we consider a racemic amine, (R/S)-Analyte-NH₂, the reaction proceeds as follows:

-

(S)-NEIT + (R)-Analyte-NH₂ → (S,R)-Thiourea

-

(S)-NEIT + (S)-Analyte-NH₂ → (S,S)-Thiourea

The resulting products, (S,R)-Thiourea and (S,S)-Thiourea, are diastereomers. They have different spatial arrangements and, therefore, different physical and spectroscopic properties, which is the key to their analytical resolution.[3]

Caption: Derivatization of a racemic amine with S-NEIT.

Applications in Chiral Analysis & Separation

Determination of Enantiomeric Purity by NMR Spectroscopy

NMR spectroscopy is a powerful tool for analyzing the diastereomers formed. In the presence of the chiral environment created by S-NEIT, protons and carbons near the chiral centers of the two diastereomers experience slightly different magnetic fields. This difference lifts their spectral degeneracy, resulting in distinct chemical shifts (Δδ).[4][9]

-

Causality: The bulky naphthyl group of S-NEIT restricts free rotation around the newly formed C-N bonds in the thiourea backbone. This conformational restriction forces specific protons in each diastereomer into different chemical environments, leading to observable separation in their NMR signals. By integrating the areas of these separated signals, one can directly and accurately calculate the ratio of the diastereomers, and thus the enantiomeric excess (e.e.) of the original analyte. For example, the methyl protons of a derivatized phenylethylamine show distinct doublets in the ¹H NMR spectrum, allowing for clear quantification.[4]

Chiral Resolution by HPLC

While chiral HPLC columns can separate enantiomers directly, they are often expensive and have limitations. Derivatization with S-NEIT allows for the separation of the resulting diastereomers on a much more common and robust achiral stationary phase (e.g., C18).[2]

-

Principle of Separation: Diastereomers have different polarities and shapes, leading to differential interactions with the stationary phase of the HPLC column. This results in different retention times, allowing for their baseline separation and individual quantification by a detector (e.g., UV-Vis). The large, UV-active naphthyl group in S-NEIT acts as a powerful chromophore, enhancing detection sensitivity, which is a significant practical advantage.[10][11]

Validated Experimental Protocols

The following protocols provide a framework for the practical application of S-NEIT.

Protocol 1: Derivatization for NMR Analysis of Enantiomeric Excess

Objective: To determine the e.e. of a chiral primary amine using S-NEIT and ¹H NMR spectroscopy.

Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the chiral amine analyte into an NMR tube.

-

Solvent Addition: Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). S-NEIT demonstrates good stability and reactivity in a range of common NMR solvents.[4]

-

Reagent Addition: Add a slight molar excess (1.1 to 1.2 equivalents) of (S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate directly to the NMR tube.

-

Expert Insight: A slight excess of the derivatizing agent ensures the complete conversion of the analyte, which is crucial for accurate quantification.

-

-

Reaction: Cap the NMR tube and agitate gently to mix the reactants. The reaction to form the thiourea diastereomers is typically complete within 15-30 minutes at room temperature.[4]

-

NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum.

-

Causality: It is essential to identify a pair of signals corresponding to the same proton(s) in both diastereomers that are well-resolved (baseline separated if possible). Protons closer to the stereogenic centers usually exhibit the largest chemical shift difference (Δδ).

-

-

Data Analysis: Integrate the well-resolved signals corresponding to each diastereomer. Calculate the enantiomeric excess using the formula: e.e. (%) = [|Integration_S,S - Integration_S,R| / (Integration_S,S + Integration_S,R)] * 100

Protocol 2: Derivatization for HPLC Separation

Objective: To separate and quantify the enantiomers of a chiral amine via HPLC after derivatization with S-NEIT.

Caption: Experimental workflow for HPLC-based chiral analysis.

Methodology:

-

Analyte Solution: Prepare a stock solution of the chiral amine analyte at a known concentration (e.g., 1 mg/mL) in a suitable aprotic solvent like acetonitrile (ACN).

-

Reagent Solution: Prepare a stock solution of S-NEIT (e.g., 1.5 mg/mL) in the same solvent.

-

Derivatization Reaction: In a small vial, mix equal volumes of the analyte and reagent solutions. This provides a molar excess of the CDA. Vortex the mixture and allow it to react at room temperature for 30-60 minutes.

-

Sample Dilution: Dilute the reaction mixture with the mobile phase to a concentration suitable for HPLC analysis.

-

HPLC Analysis:

-

Column: Standard reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and water or a suitable buffer. The exact ratio must be optimized to achieve baseline separation of the diastereomer peaks.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detector set to a wavelength where the naphthyl group absorbs strongly (e.g., 280 nm).

-

Injection Volume: 10-20 µL.

-

-

Quantification: Integrate the areas of the two separated diastereomer peaks. The ratio of the peak areas corresponds directly to the ratio of the enantiomers in the original sample. Calculate e.e. as described in the NMR protocol.

Advantages and Limitations

Advantages:

-

High Reactivity: Reacts quickly and quantitatively with primary and secondary amines under mild conditions.[4]

-

Product Stability: The resulting thiourea derivatives are highly stable, facilitating robust analysis.[4]

-

Solvent Compatibility: Stable in a wide range of solvents, including protic ones like methanol and water, which is a notable advantage over isocyanates.[4]

-

Strong Chromophore: The naphthyl group provides a strong UV chromophore for sensitive HPLC detection.[12]

-

Excellent Resolution: The steric bulk of the naphthyl group often leads to significant differences in the NMR spectra and HPLC retention times of the diastereomers, enabling accurate quantification.[4]

Limitations:

-

Limited Reactivity with Alcohols: S-NEIT generally fails to react with alcohols under standard basic conditions.[4] While reactions can be forced using Lewis acid catalysts, the resulting thiourethanes may exist as tautomers, leading to complex and uninterpretable NMR spectra.[4]

-

Potential for Kinetic Resolution: Although generally not an issue, there is a theoretical possibility of kinetic resolution if the reaction rates with the two enantiomers are significantly different and the reaction is not carried to completion. This is mitigated by using a slight excess of S-NEIT and allowing sufficient reaction time.

Conclusion

(S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate is a cornerstone reagent in the field of chiral analysis. Its reliability, stability, and effectiveness in forming readily separable diastereomeric thioureas make it an invaluable tool for scientists in pharmaceutical R&D, quality control, and academic research. By converting the intractable problem of separating enantiomers into the straightforward task of separating diastereomers, S-NEIT provides a robust and accessible method for determining the stereochemical purity that is critical to modern chemistry and drug development.

References

-

Kim, B. M., et al. (2000). 1-Phenylethyl Isothiocyanate. New Chirality Recognizing Reagents for the Determination of Enantiomeric Purity of Chiral Amines by NMR. Chemistry Letters. Available at: [Link][4][13]

-

NBinno. (n.d.). Exploring 1-Naphthyl Isothiocyanate: Properties, Applications, and Manufacturing. Available at: [Link]

-

Oxford Academic. (2000). 1-Phenylethyl Isothiocyanate. New Chirality Recognizing Reagents for the Determination of Enantiomeric Purity of Chiral Amines by NMR. Chemistry Letters. Available at: [Link]

-

Gualandi, A., et al. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. National Center for Biotechnology Information. Available at: [Link]

-

Baxter, I., et al. (1956). α-NAPHTHYL ISOTHIOCYANATE. Organic Syntheses. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). General procedure for the synthesis of isothiocyanates. Available at: [Link]

-

Stenutz. (n.d.). (S)-1-(1-naphthyl)ethyl isothiocyanate. Available at: [Link]

-

Ali, S., et al. (2025). Efficient synthesis of N-(ethylcarbamothioyl)-1-naphthamide: X-ray structure, Hirshfeld surface analysis, DFTs, and molecular modelling investigations as selective inhibitor of alkaline phosphatase. BMC Chemistry. Available at: [Link]

- Google Patents. (1972). Process for producing isothiocyanates.

- Google Patents. (2000). Resolution of chiral amines.

-

Wikipedia. (n.d.). 1-Naphthyl isothiocyanate. Available at: [Link]

-

Wikipedia. (n.d.). Chiral resolution. Available at: [Link]

-

Roman, D. T. (2024). Synthesis of Isothiocyanates: An Update. National Center for Biotechnology Information. Available at: [Link]

-

Gualandi, A., et al. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Royal Society of Chemistry. Available at: [Link]

-

ResearchGate. (2000). (R)-[1-(1Naphthyl)ethyl] Isothiocyanate and (S)-1-Phenylethyl Isothiocyanate. New Chirality Recognizing Reagents for the Determination of Enantiomeric Purity of Chiral Amines by NMR. Available at: [Link]

-

ResearchGate. (2005). Biocatalytic synthesis of S(−)-1-(1′-naphthyl) ethanol by a novel isolate of Candida viswanathii. Available at: [Link]

- Google Patents. (2010). Resolution method of R-(+)-1-(1-naphthyl) ethylamine.

-

Gökçe, G., et al. (2024). Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. National Center for Biotechnology Information. Available at: [Link]

-

Demkowicz, S., et al. (2018). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. MDPI. Available at: [Link]

-

Jadhav, A., et al. (2023). Ethyl Isothiocyanate as a Novel Antifungal Agent Against Candida albicans. Current Microbiology. Available at: [Link]

-

Szaefer, H., et al. (2017). Simultaneous determination of individual isothiocyanates in plant samples by HPLC-DAD-MS following SPE and derivatization with N-acetyl-L-cysteine. MOST Wiedzy. Available at: [Link]

-

Bîcu, E., et al. (2023). Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. National Center for Biotechnology Information. Available at: [Link]

-

Coscueta, E. R., et al. (2021). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. National Center for Biotechnology Information. Available at: [Link]

-

Reddy, M. V., et al. (2011). Development of novel naphthalimide derivatives and their evaluation as potential melanoma therapeutics. European Journal of Medicinal Chemistry. Available at: [Link]

Sources

- 1. Chiral resolution - Wikipedia [en.wikipedia.org]

- 2. Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (R)-(-)-1-(1-Naphthyl)ethyl isothiocyanate | 138617-82-0 | Benchchem [benchchem.com]

- 4. academic.oup.com [academic.oup.com]

- 5. nbinno.com [nbinno.com]

- 6. (S)-1-(1-naphthyl)ethyl isothiocyanate [stenutz.eu]

- 7. scbt.com [scbt.com]

- 8. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. appslab.thermofisher.com [appslab.thermofisher.com]

- 11. appslab.thermofisher.com [appslab.thermofisher.com]

- 12. innospk.com [innospk.com]

- 13. academic.oup.com [academic.oup.com]

A Technical Guide to Chiral Derivatizing Agents for Amines

Introduction: The Imperative of Chirality in Modern Science

In the realms of pharmaceutical development, agrochemicals, and food science, the chirality of a molecule is of paramount importance. Chiral molecules, or enantiomers, are non-superimposable mirror images that can exhibit profoundly different biological activities. One enantiomer may be a potent therapeutic agent, while its counterpart could be inactive or even toxic. Consequently, the ability to separate, identify, and quantify enantiomers—a process known as enantioselective analysis—is a critical capability for researchers and drug development professionals.[1]

While direct chromatographic methods using chiral stationary phases (CSPs) have become popular, an indirect approach involving chiral derivatizing agents (CDAs) remains a powerful and versatile strategy.[2][3] This technical guide provides an in-depth exploration of the theory, application, and practical nuances of using CDAs for the analysis of chiral amines.

The Core Principle: Transforming Enantiomers into Diastereomers

Enantiomers possess identical physical properties such as boiling point, melting point, and solubility in achiral environments. This makes their separation by conventional achiral chromatographic techniques impossible.[1] The fundamental principle of chiral derivatization is to convert a pair of enantiomers into a pair of diastereomers by reacting them with a single, enantiomerically pure CDA.[1][3]

Unlike enantiomers, diastereomers have different physical and chemical properties.[1] This crucial difference allows for their separation and quantification using standard achiral analytical methods like high-performance liquid chromatography (HPLC), gas chromatography (GC), or analysis by nuclear magnetic resonance (NMR) spectroscopy.[1][3]

The following diagram illustrates this foundational concept:

Caption: Conversion of enantiomers to diastereomers.

Selecting the Appropriate Chiral Derivatizing Agent

The choice of a CDA is critical and depends on the nature of the amine, the analytical technique to be employed, and the desired sensitivity. An ideal CDA should meet the following criteria[3]:

-

Enantiomeric Purity: The CDA must be enantiomerically pure to ensure accurate quantification.

-

Reaction Stoichiometry: The reaction with both enantiomers of the amine should proceed to completion to avoid kinetic resolution, which would lead to an inaccurate determination of the enantiomeric ratio.[3]

-

Stability: The CDA and the resulting diastereomeric products must be stable under the derivatization and analysis conditions, with no racemization.[3]

-